10-oxo-12(Z),15(Z)-Octadecadienoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(12Z,15Z)-10-oxooctadeca-12,15-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h3-4,8,11H,2,5-7,9-10,12-16H2,1H3,(H,20,21)/b4-3-,11-8- |

InChI Key |

HIAXPMGDNFNROF-MLQKXRJWSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\CC(=O)CCCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC(=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin metabolite derived from the polyunsaturated fatty acid, α-linolenic acid. Primarily produced by gut microbiota, notably Lactobacillus plantarum, this compound has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its biosynthetic origin and explores its molecular mechanisms of action, including its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a modulator of sterol regulatory element-binding protein-1c (SREBP-1c) signaling. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, lipidomics, and drug development.

Discovery and History

This compound is a keto fatty acid that has been identified as a product of the microbial transformation of α-linolenic acid.[1] The primary organism responsible for this bioconversion is the gut bacterium Lactobacillus plantarum.[1][2] Research into the metabolic activities of gut microbiota has revealed their significant role in transforming dietary polyunsaturated fatty acids into a variety of bioactive lipids, including this compound.[3]

While the enzymatic pathways in plants for the production of various octadecanoids are well-documented, the specific discovery of this microbial metabolite has emerged from studies focused on the interaction between the gut microbiome and host lipid metabolism.[3] The identification of this compound and other related oxylipins has opened new avenues for understanding the influence of gut bacteria on host physiology and pathology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₃ | [1] |

| Molecular Weight | 294.43 g/mol | [4] |

| CAS Number | 1036406-73-1 | [4] |

| Synonyms | 12(Z),15(Z)-10-KODE, 10-oxo-12(Z),15(Z)-ODE | [4] |

| Purity | >98% (Commercially available) | [4] |

| Formulation | Typically supplied in a solution (e.g., ethanol) | [1] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily through its interaction with key regulators of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This oxylipin has been identified as a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis.[5] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fatty acids.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1036406-73-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. larodan.com [larodan.com]

- 5. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxidized metabolite of α-linolenic acid, an essential omega-3 fatty acid. Produced by the gut microbiota, specifically Lactobacillus plantarum, this keto fatty acid has emerged as a molecule of interest in the regulation of lipid metabolism.[1] Its biological activities, notably the modulation of key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), position it as a potential target for further investigation in the context of metabolic diseases. This technical guide provides a comprehensive overview of the structure, properties, and known biological functions of this compound, including available experimental methodologies and an exploration of its signaling pathways.

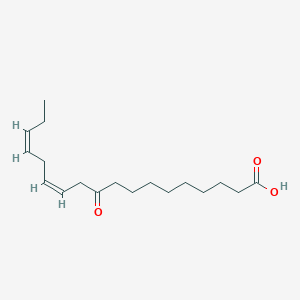

Chemical Structure and Identification

This compound is an 18-carbon fatty acid characterized by a ketone group at the 10th position and two cis double bonds at the 12th and 15th positions.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| Molecular Formula | C₁₈H₃₀O₃[1] |

| Molecular Weight | 294.4 g/mol [1] |

| CAS Number | 1036406-73-1 |

| SMILES | CC/C=C\C/C=C\CC(=O)CCCCCCCCC(=O)O |

| InChI Key | HIAXPMGDNFNROF-MLQKXRJWSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its structure and information from suppliers, some properties can be inferred.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Vendor Information |

| Purity | >98% | Vendor Information |

| Solubility | Ethanol: 1 mg/mL | [1] |

| Storage | Store at -20°C | [1] |

| Stability | Information not available |

Biological Synthesis and Experimental Protocols

Biological Production by Lactobacillus plantarum

L. plantarum possesses the enzymatic machinery to convert α-linolenic acid into various oxidized fatty acids, including the 10-hydroxy intermediate which is subsequently oxidized to this compound.

Experimental Workflow for Biological Production:

Caption: Workflow for the biological production of this compound.

Biological Activity and Signaling Pathways

Current research indicates that this compound plays a role in the regulation of lipid metabolism, primarily through its interaction with PPARα and its effect on SREBP-1c expression.

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that functions as a key regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the breakdown of fatty acids. While direct and detailed studies on this compound are emerging, related oxo-fatty acids have been shown to be potent PPARα agonists.

Reduction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) mRNA Expression

SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. This compound has been observed to reduce the mRNA expression levels of SREBP-1c in HepG2 cells.[1] The precise mechanism linking PPARα activation to the downregulation of SREBP-1c by this specific molecule is an area of ongoing research. One hypothesis is that the activation of PPARα enhances fatty acid oxidation, leading to a decrease in the pool of fatty acids available to activate LXR, a known activator of SREBP-1c transcription.

Proposed Signaling Pathway:

Caption: Proposed signaling pathway of this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

PPARα Activation Luciferase Reporter Assay

Objective: To determine the ability of this compound to activate PPARα.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a peroxisome proliferator response element (PPRE) promoter. A β-galactosidase expression vector can be co-transfected for normalization.

-

-

Compound Treatment:

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like ethanol) or a vehicle control.

-

-

Luciferase Assay:

-

After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Measure β-galactosidase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Normalize luciferase activity to β-galactosidase activity.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Quantification of SREBP-1c mRNA Expression in HepG2 Cells

Objective: To measure the effect of this compound on SREBP-1c mRNA levels.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM with 10% FBS.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for SREBP-1c and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a suitable qPCR master mix and run the reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of SREBP-1c mRNA using the ΔΔCt method, normalized to the housekeeping gene.

-

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with demonstrated effects on key regulators of lipid metabolism. Its ability to activate PPARα and reduce SREBP-1c mRNA expression suggests a potential role in mitigating dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate its physicochemical properties, develop scalable synthesis methods, and comprehensively map its signaling pathways. In vivo studies are also necessary to validate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the biological significance of this intriguing oxylipin.

References

An In-Depth Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-Octadecadienoic Acid is an oxylipin, a class of oxidized fatty acids that play significant roles in cell signaling and physiological processes. This compound, with the CAS number 1036406-73-1 , is a metabolite of α-linolenic acid produced by the gut microbiota, specifically the bacterium Lactobacillus plantarum.[1] Its biological activities, including the regulation of lipid metabolism, have garnered interest within the scientific community, suggesting its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its effects on lipid metabolism, and detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1036406-73-1[1] |

| Molecular Formula | C₁₈H₃₀O₃ |

| Molecular Weight | 294.4 g/mol [1] |

| Synonyms | 10-oxo-12(Z),15(Z)-18:2, 10-oxo-12(Z),15(Z)-ODE |

| Appearance | A solution in ethanol[1] |

| Solubility | Ethanol: 1 mg/ml[1] |

| Storage | -20°C[1] |

| Stability | ≥ 2 years[1] |

Biological Activity and Signaling Pathways

This compound has been shown to modulate lipid metabolism. A key reported activity is its ability to reduce the increase in mRNA expression levels of the gene encoding Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in HepG2 cells. This effect was observed when the cells were stimulated with the liver X receptor (LXR) agonist T0901317.[1]

SREBP-1c is a major transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. Its downregulation by this compound suggests a potential mechanism for controlling lipid accumulation in hepatocytes.

Structurally similar oxo-octadecadienoic acids have been identified as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[2][3][4][5][6] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα in the liver enhances fatty acid oxidation, while PPARγ activation is a key step in adipogenesis.[2][3][5][6] The structural similarity suggests that this compound may also exert some of its effects through PPAR signaling pathways, a hypothesis that warrants further experimental validation.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of SREBP-1c regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production of this compound using Lactobacillus plantarum

This protocol outlines the fermentation process for producing the target compound from α-linolenic acid.

Materials:

-

Lactobacillus plantarum strain (e.g., from a culture collection)

-

MRS broth (or a suitable growth medium for L. plantarum)

-

α-linolenic acid (substrate)

-

Tween 80 (or other suitable emulsifier)

-

Phosphate (B84403) buffer (e.g., 0.5 M, pH 6.5)

-

Incubator with shaking capabilities

-

Centrifuge

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Rotary evaporator

Procedure:

-

Culture Preparation: Inoculate Lactobacillus plantarum in MRS broth and incubate at 37°C for 24-48 hours to obtain a sufficient cell density.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 4000 rpm for 15 minutes). Wash the cell pellet with phosphate buffer.

-

Reaction Mixture Preparation: Prepare the reaction mixture containing the washed L. plantarum cells, α-linolenic acid emulsified with Tween 80 in phosphate buffer. The optimal concentrations of cells, substrate, and emulsifier may need to be determined empirically.

-

Fermentation: Incubate the reaction mixture at 37°C with gentle shaking for a specified duration (e.g., 72-121 hours).

-

Extraction: After incubation, extract the lipids from the reaction mixture using a suitable solvent system, such as a chloroform:methanol mixture.

-

Purification and Analysis: The extracted lipid fraction containing this compound can be further purified using chromatographic techniques (e.g., HPLC) and the final product identity and purity confirmed by mass spectrometry and NMR.

Cell-Based Assay: Effect on SREBP-1c mRNA Expression in HepG2 Cells

This protocol describes how to assess the impact of this compound on SREBP-1c gene expression in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable vehicle, e.g., ethanol)

-

LXR agonist (e.g., T0901317)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents and instrument

-

Primers for SREBP-1c and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture HepG2 cells in a suitable culture vessel until they reach the desired confluency.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of an LXR agonist to induce SREBP-1c expression. Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for a specific period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform qPCR using primers specific for SREBP-1c and a reference gene to determine the relative mRNA expression levels.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in SREBP-1c expression in treated cells compared to control cells.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell-based assay described above.

Conclusion

This compound is a gut microbiota-derived metabolite with demonstrated effects on lipid metabolism, specifically the downregulation of SREBP-1c expression in hepatocytes. This activity, coupled with the known roles of similar oxylipins as PPAR agonists, highlights its potential as a lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the biological functions and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to quantify its in vivo efficacy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: An Emerging Modulator of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-oxo-12(Z),15(Z)-Octadecadienoic acid is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. This particular keto fatty acid has garnered interest within the scientific community for its biological activities, notably its role in modulating lipid metabolism. Produced from α-linolenic acid by the gut microbiota, specifically Lactobacillus plantarum, it represents a key molecule in the host-microbiome interaction. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and its known biological functions, with a focus on its impact on hepatic lipid regulation.

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of this compound is crucial for research and development. The following table summarizes its various synonyms and key physicochemical identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonyms | 12(Z),15(Z)-10-KODE, 10-oxo-12(Z),15(Z)-18:2, 10-oxo-12(Z),15(Z)-ODE |

| CAS Number | 1036406-73-1 |

| Molecular Formula | C₁₈H₃₀O₃ |

| Molecular Weight | 294.43 g/mol |

| InChI Key | HIAXPMGDNFNROF-MLQKXRJWSA-N |

| Canonical SMILES | CCC=CCC=CC(=O)CCCCCCCCC(=O)O |

Biological Activity and Signaling Pathway

This compound has been identified as a modulator of hepatic lipid metabolism. A key reported activity is its ability to reduce the increase in messenger RNA (mRNA) expression levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in human liver carcinoma (HepG2) cells, an effect induced by agonists of the Liver X Receptor (LXR).[1] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. Its upregulation by LXR is a known mechanism contributing to hepatic steatosis. The ability of this compound to counteract this effect suggests a potential therapeutic role in conditions characterized by dysregulated lipid metabolism.

The proposed signaling pathway involves the modulation of the LXR-SREBP-1c axis. LXR, when activated by its agonists, promotes the transcription of the SREBF1 gene, leading to increased levels of SREBP-1c protein. This, in turn, activates the expression of lipogenic genes. This compound appears to intervene in this pathway, attenuating the LXR-mediated induction of SREBP-1c. The precise mechanism of this inhibition is an area of ongoing research.

Figure 1: Proposed signaling pathway of this compound in modulating LXR-induced SREBP-1c expression.

Experimental Protocols

General Enzymatic Synthesis of this compound

Materials:

-

Lactobacillus plantarum strain capable of metabolizing α-linolenic acid

-

MRS broth (or other suitable growth medium)

-

α-Linolenic acid (substrate)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and sterile culture equipment

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Cultivation of Lactobacillus plantarum: Inoculate a suitable volume of MRS broth with the selected Lactobacillus plantarum strain. Incubate under anaerobic or microaerophilic conditions at the optimal growth temperature (typically 30-37°C) until the culture reaches the late logarithmic or early stationary phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with sterile phosphate buffer to remove residual media components.

-

Biotransformation Reaction: Resuspend the washed cell pellet in a reaction buffer (e.g., phosphate buffer, pH 7.0). Add the substrate, α-linolenic acid, to the cell suspension. The concentration of the substrate should be optimized for maximal conversion and minimal toxicity to the cells.

-

Incubation: Incubate the reaction mixture under controlled conditions (e.g., specific temperature, gentle agitation) for a predetermined period (e.g., 24-72 hours). The reaction should be carried out under an inert atmosphere to prevent non-specific oxidation of the fatty acids.

-

Extraction of Oxylipins: After the incubation period, acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., HCl). Extract the lipids from the acidified mixture using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude lipid extract can then be purified using techniques such as solid-phase extraction (SPE) followed by preparative HPLC to isolate this compound.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Assay for SREBP-1c mRNA Expression in HepG2 Cells

This protocol outlines a general procedure for treating HepG2 cells with this compound in the presence of an LXR agonist and subsequently measuring the relative expression of SREBP-1c mRNA.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

LXR agonist (e.g., T0901317)

-

This compound (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green master mix)

-

Primers for human SREBF1 (SREBP-1c) and a reference gene (e.g., GAPDH or ACTB)

Procedure:

-

Cell Culture and Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Once the cells have reached the desired confluency, replace the growth medium with fresh medium containing the treatments. The experimental groups may include:

-

Vehicle control

-

LXR agonist alone

-

This compound alone

-

LXR agonist in combination with this compound The concentrations of the LXR agonist and the test compound, as well as the incubation time, should be optimized based on preliminary experiments.

-

-

RNA Extraction: Following the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture wells using the lysis buffer provided with the RNA extraction kit. Proceed with the RNA extraction according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for SREBF1 and the reference gene, and a suitable qPCR master mix. Run the reactions in triplicate for each sample.

-

Data Analysis: Calculate the relative expression of SREBF1 mRNA using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated groups to the vehicle control.

Conclusion

This compound is a promising bioactive lipid with the potential to modulate hepatic lipid metabolism. Its origin from the gut microbiome highlights the intricate relationship between microbial metabolites and host physiology. The ability of this compound to attenuate the LXR-induced expression of SREBP-1c provides a foundation for further investigation into its therapeutic potential for metabolic disorders. The experimental frameworks provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and biological functions of this intriguing oxylipin. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Biosynthesis of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human gut microbiome plays a critical role in host metabolism, including the biotransformation of dietary lipids into a diverse array of bioactive molecules. Among these are oxo-fatty acids, which have emerged as significant signaling molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of a specific oxo-fatty acid, 10-oxo-12(Z),15(Z)-octadecadienoic acid (αKetoA), by gut microbiota. This document details the enzymatic pathways, key bacterial species, experimental protocols for its study, and available quantitative data. Furthermore, it visualizes the biosynthetic and potential signaling pathways to facilitate a deeper understanding of its physiological relevance.

Introduction

Dietary polyunsaturated fatty acids (PUFAs), such as α-linolenic acid (ALA), are extensively metabolized by gut bacteria, leading to the formation of various derivatives, including hydroxy, conjugated, and oxo-fatty acids.[1] These microbial metabolites can exert significant influence on host physiology. This compound is an oxylipin produced from the bacterial transformation of ALA.[2] Notably, certain strains of Lactobacillus plantarum, a common gut commensal, have been identified as key producers of this and other related oxo-fatty acids.[1][2] The presence of an α,β-unsaturated carbonyl moiety in some of these molecules confers unique biological activities, including the modulation of inflammatory responses and energy metabolism.[3] This guide focuses on the generation of this compound within the gut microbial ecosystem.

Biosynthetic Pathway

The biosynthesis of this compound from α-linolenic acid in gut bacteria, particularly Lactobacillus plantarum, is a two-step enzymatic process. This conversion is part of a broader PUFA saturation pathway.[1]

The key enzymes identified in this pathway are:

-

Linoleate Hydratase (CLA-HY): This enzyme catalyzes the hydration of a double bond in the fatty acid chain. In the context of ALA, it is presumed to hydrate (B1144303) the double bond at the C-10 position.

-

Hydroxy Fatty Acid Dehydrogenase (CLA-DH): Following hydration, this enzyme catalyzes the oxidation of the newly formed hydroxyl group at the C-10 position to a ketone group, yielding the final product.[1]

The biosynthetic process can be summarized as follows:

-

Hydration: α-Linolenic acid is converted to 10-hydroxy-12(Z),15(Z)-octadecadienoic acid.

-

Dehydrogenation: 10-hydroxy-12(Z),15(Z)-octadecadienoic acid is then oxidized to this compound.

Biosynthetic pathway of this compound.

Quantitative Data

The production of oxo-fatty acids by gut microbiota can be influenced by various factors, including bacterial strain, substrate availability, and culture conditions. While specific quantitative data for the production of this compound is limited in the reviewed literature, related studies provide insights into the efficiency of similar biotransformations.

| Metabolite | Precursor | Bacterial Strain | Reported Yield/Concentration | Reference |

| Conjugated α-linolenic acid | α-Linolenic acid | Lactobacillus plantarum AKU 1009a | 25 mg/mL (40 mol% yield) | [4] |

| 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | α-Linolenic acid | Stenotrophomonas nitritireducens (permeabilized) | 16.4 g/L | [5] |

| 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | α-Linolenic acid | Recombinant E. coli expressing oleate (B1233923) hydratase | 14.3 g/L | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Bacterial Culture for Metabolite Production

This protocol is adapted from methodologies for culturing Lactobacillus plantarum for fatty acid biotransformation studies.[7][8][9]

Materials:

-

Lactobacillus plantarum strain (e.g., ATCC 14917, AKU 1009a)

-

MRS (de Man, Rogosa and Sharpe) broth

-

α-Linolenic acid (substrate)

-

Tween 80 (optional, to aid in fatty acid solubilization)

-

Anaerobic chamber or gas pack system

-

Incubator

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Inoculum Preparation: Inoculate a single colony of Lactobacillus plantarum into 10 mL of MRS broth. Incubate anaerobically at 37°C for 18-24 hours.

-

Production Culture: Inoculate fresh MRS broth with the overnight culture (e.g., 1-2% v/v).

-

Substrate Addition: Add α-linolenic acid to the culture medium. The final concentration can be optimized (e.g., 0.1-1% w/v). A small amount of Tween 80 (e.g., 0.1% v/v) can be added to improve the solubility of the fatty acid.

-

Incubation: Incubate the culture anaerobically at 37°C for a specified period (e.g., 24-72 hours).

-

Harvesting: After incubation, centrifuge the culture at 8000 x g for 10 minutes at 4°C to pellet the bacterial cells. The supernatant can be collected for the analysis of extracellular metabolites.

Experimental workflow for bacterial culture.

Extraction of Oxo-Fatty Acids

This protocol is a general method for the extraction of fatty acid metabolites from bacterial cultures.[7][10]

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., deuterated fatty acid)

-

Methanol

-

Chloroform

-

Hexane

-

Acetic acid

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 1 mL of the bacterial culture supernatant, add a known amount of an appropriate internal standard.

-

Solvent Addition: Add 2 mL of a methanol:chloroform (2:1, v/v) mixture.

-

Extraction: Vortex the mixture vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collection: Carefully transfer the lower organic layer to a clean tube.

-

Second Extraction (Optional): For more complete extraction, the remaining aqueous layer can be re-extracted with 2 mL of hexane. The organic layers are then combined.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.

Quantification by LC-MS/MS

This is a generalized protocol for the quantification of oxo-fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution program to separate the fatty acid metabolites. An example gradient is as follows:

-

0-4 min: 30-50% B

-

4-14 min: 50-85% B

-

14-17 min: Hold at 99% B

-

17-20 min: Re-equilibrate at 30% B

-

-

The flow rate is typically 0.3-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ ion of this compound (m/z 293.2). The product ions would need to be determined by fragmentation analysis of a standard.

-

-

Quantification:

-

Generate a calibration curve using a synthetic standard of this compound of known concentrations.

-

Quantify the analyte in the samples by comparing its peak area to the calibration curve, normalized to the internal standard.

-

Potential Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, studies on structurally similar microbial oxo-fatty acids provide strong indications of their potential biological targets. Notably, oxo-derivatives of linoleic and α-linolenic acids have been shown to be agonists of Peroxisome Proliferator-Activated Receptor α (PPARα).[13][14][15] PPARα is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation.

Another related microbial metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been demonstrated to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in energy metabolism.[16]

Potential PPARα signaling pathway.

Conclusion and Future Directions

The biosynthesis of this compound by gut bacteria such as Lactobacillus plantarum represents a fascinating example of host-microbe metabolic interplay. The generation of this and other bioactive lipids from dietary precursors highlights the potential of the gut microbiome as a source of novel therapeutic agents. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms governing this biosynthetic pathway in a wider range of gut microorganisms. Moreover, a comprehensive characterization of the downstream signaling effects of this compound is crucial for understanding its physiological roles and for the development of targeted interventions for metabolic and inflammatory diseases. The methodologies outlined in this guide provide a solid foundation for researchers to advance our knowledge in this exciting field.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. caymanchem.com [caymanchem.com]

- 3. 10-Oxo-trans-11-octadecenoic acid generated from linoleic acid by a gut lactic acid bacterium Lactobacillus plantarum is cytoprotective against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid by permeabilized Stenotrophomonas nitritireducens cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid by permeabilized cells of recombinant Escherichia coli expressing the oleate hydratase gene of Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of volatiles and fattyacids of therapeutic importance in the probiotic Lactobacillus plantarum LPcfr adapted to resist GIT conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A metabolomics and proteomics study of the Lactobacillus plantarum in the grass carp fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Production of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid by Lactobacillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid bacteria (LAB), particularly species within the Lactobacillus genus, are key players in the gut microbiome and are widely used in food fermentation. Beyond their primary metabolic outputs, these microorganisms possess unique enzymatic machinery capable of converting polyunsaturated fatty acids (PUFAs) from dietary sources into a variety of bioactive lipid metabolites, including hydroxy, oxo, and conjugated fatty acids.[1]

This technical guide focuses on the production of a specific oxylipin, 10-oxo-12(Z),15(Z)-octadecadienoic acid . This compound is an oxidized metabolite derived from the essential omega-3 fatty acid, α-linolenic acid (ALA). The gut bacterium Lactobacillus plantarum has been identified as a producer of this molecule.[2] Given the emerging roles of microbially-generated fatty acid derivatives in modulating host metabolic and inflammatory pathways, understanding the bioproduction of these compounds is of significant interest for nutritional science and drug development.[1][3] This document provides a consolidated overview of the biosynthetic pathway, quantitative production data, detailed experimental protocols, and the logical workflow for its generation and analysis.

Biosynthesis Pathway

The conversion of α-linolenic acid to this compound by Lactobacillus plantarum is believed to be a multi-step enzymatic process. While the specific enzymes for this ALA pathway are not fully elucidated, the mechanism can be inferred from the well-characterized pathway for the conversion of linoleic acid (LA) to its corresponding oxo-fatty acid, 10-oxo-12(Z)-octadecenoic acid (KetoA), by the same species.[4][5] This analogous pathway involves a sequential hydration and oxidation reaction.

The proposed pathway is as follows:

-

Hydration: The C10 position of α-linolenic acid is hydrated by a fatty acid hydratase, forming the intermediate 10-hydroxy-12(Z),15(Z)-octadecadienoic acid.

-

Oxidation: The hydroxyl group of the intermediate is then oxidized by a NAD+-dependent dehydrogenase to form the final keto- group, yielding this compound.[4]

Quantitative Production Data

Specific yield and productivity data for this compound are not extensively reported in the literature. However, data from the production of a related metabolite, conjugated α-linolenic acid (CALA), from the same precursor (ALA) by Lactobacillus plantarum AKU 1009a provides valuable insight into the potential efficiency of this bioconversion process.[6]

| Parameter | Value | Conditions | Reference |

| Bacterial Strain | Lactobacillus plantarum AKU 1009a | Washed cells used as catalyst | [6] |

| Substrate | α-Linolenic Acid (ALA) | - | [6] |

| Substrate Conc. | 63 mg/mL | Optimal for high yield | [6] |

| Product | Conjugated α-Linolenic Acid (CALA) | Mixture of isomers | [6] |

| Product Yield | 25 mg/mL | - | [6] |

| Molar Conversion | 40% | - | [6] |

| Reaction Time | 72 hours | - | [6] |

| Inducer | 0.01% (w/v) ALA in culture medium | To express high productivity | [6] |

Note: The data presented is for conjugated α-linolenic acid (CALA), a related metabolite, and serves as a proxy to illustrate the productive capacity of L. plantarum with α-linolenic acid as a substrate.

Experimental Protocols & Workflow

The production, extraction, and analysis of this compound involves a multi-step workflow, from bacterial fermentation to analytical quantification.

Protocol 1: Lactobacillus Fermentation

This protocol describes the cultivation of Lactobacillus and the bioconversion of α-linolenic acid.

-

Inoculum Preparation:

-

Prepare a starter culture by inoculating a single colony of Lactobacillus plantarum into 5-10 mL of De Man, Rogosa and Sharpe (MRS) broth.

-

Incubate anaerobically at 37°C for 18-24 hours.

-

-

Production Culture:

-

Inoculate a larger volume of sterile MRS broth (e.g., 100 mL) with the starter culture to an initial optical density (OD600) of approximately 0.05.

-

For enhanced production, the medium can be supplemented with α-linolenic acid as an inducer at a low concentration (e.g., 0.01% w/v).[6]

-

-

Substrate Addition & Fermentation:

-

Once the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add the α-linolenic acid substrate. The substrate can be dissolved in a small amount of ethanol (B145695) or Tween 80 to aid dispersion. Final concentrations can range from 10 to 40 µg/mL.[7]

-

Continue the incubation anaerobically at 37°C for 24 to 72 hours.[6]

-

-

Harvesting:

-

After incubation, centrifuge the culture at high speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Carefully collect the supernatant, which contains the secreted fatty acid metabolites, for extraction.

-

Protocol 2: Fatty Acid Extraction

This protocol details a liquid-liquid extraction method to isolate fatty acids from the culture supernatant.

-

Sample Preparation:

-

Take a defined volume of the cell-free supernatant (e.g., 10 mL).

-

Acidify the supernatant to a pH of <3.0 using an acid like HCl to protonate the fatty acids, making them more soluble in organic solvents.

-

-

Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent, such as a 2:1 mixture of chloroform:methanol or diethyl ether.[8]

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate completely. The organic layer (bottom for chloroform, top for ether) will contain the lipids.

-

-

Collection and Drying:

-

Carefully collect the organic layer into a clean glass vial.

-

Perform a second extraction on the aqueous layer with a fresh volume of organic solvent to maximize recovery and combine the organic phases.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[8]

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or methanol).

-

Protocol 3: HPLC Analysis

This protocol provides a general method for the analysis of oxo-fatty acids using High-Performance Liquid Chromatography (HPLC).

| Parameter | Typical Condition | Notes | Reference |

| System | Reversed-Phase HPLC | - | [9] |

| Column | C18 (Octadecylsilyl) | e.g., 4.6 mm I.D. x 150-250 mm, 5 µm particle size | [10] |

| Mobile Phase A | Water with 0.05-0.1% Acetic or Formic Acid | Acid improves peak shape for free fatty acids. | [9] |

| Mobile Phase B | Acetonitrile or Methanol | - | [9] |

| Elution | Isocratic or Gradient | Gradient elution (e.g., 60% B to 90% B over 20 min) is often needed to separate multiple fatty acids. | [11] |

| Flow Rate | 0.5 - 1.0 mL/min | - | [11] |

| Detection | UV Detector | At low wavelength (205-210 nm) for underivatized fatty acids. | [9] |

| Evaporative Light Scattering Detector (ELSD) | Useful for gradient elution as it is less affected by solvent changes. | [11] | |

| Fluorescence Detector | Requires pre-column derivatization (e.g., with p-bromophenacyl bromide) for high sensitivity. | [12] | |

| Injection Vol. | 10 - 20 µL | - | - |

Note: For unambiguous identification and enhanced sensitivity, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method.[5]

Biological Relevance & Signaling

Oxo-fatty acids generated by gut bacteria are not inert byproducts; they can act as signaling molecules that interact with host cell receptors. For instance, 10-oxo-12(Z)-octadecenoic acid (KetoA), a closely related metabolite from linoleic acid, is a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[13] The target compound of this guide, this compound, has been shown to reduce the mRNA expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), a key transcription factor in lipid synthesis.[2] These findings highlight the potential for microbial metabolites to regulate host lipid metabolism, making them attractive targets for therapeutic development.

References

- 1. Novel fatty acid metabolism in lactic acid bacteria and the physiological function of metabolites [jstage.jst.go.jp]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling [frontiersin.org]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugated α‐linolenic acid production from α‐linolenic acid by Lactobacillus plantarum AKU 1009a | Scilit [scilit.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 9. aocs.org [aocs.org]

- 10. hplc.eu [hplc.eu]

- 11. agilent.com [agilent.com]

- 12. Fast HPLC determination of serum free fatty acids in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

The Natural Provenance of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and potential signaling pathways of the oxylipin 10-oxo-12(Z),15(Z)-octadecadienoic acid. Quantitative data, detailed experimental methodologies, and visual representations of key processes are presented to support research and development endeavors in related fields.

Introduction

This compound is an oxidized fatty acid derivative that has garnered interest within the scientific community for its potential biological activities. As a member of the oxylipin family, it is formed from the oxygenation of polyunsaturated fatty acids. Understanding its natural origins is crucial for harnessing its therapeutic potential. The primary identified natural source of this compound is the gut bacterium Lactobacillus plantarum, which produces it through the metabolism of alpha-linolenic acid (ALA).[1]

Natural Sources and Biosynthesis

The principal natural source of this compound identified to date is the probiotic bacterium Lactobacillus plantarum. This microorganism converts α-linolenic acid, an essential omega-3 fatty acid found in various plant oils, into a range of bioactive fatty acid metabolites, including this compound.

The biosynthesis of this compound by Lactobacillus plantarum is part of a broader metabolic pathway that transforms polyunsaturated fatty acids into various oxylipins. While the precise enzymatic steps for this specific compound are a subject of ongoing research, the general pathway involves the enzymatic oxidation of α-linolenic acid.

Quantitative Data

While specific quantitative data for the production of this compound by Lactobacillus plantarum is not extensively available in the current literature, studies on the microbial production of similar oxylipins provide valuable insights into potential yields. For instance, the production of a related compound, 10-hydroxy-12,15(Z,Z)-octadecadienoic acid, has been achieved using recombinant Escherichia coli expressing an oleate (B1233923) hydratase gene from Stenotrophomonas maltophilia.[2] This serves as a benchmark for the potential scalability of microbial oxylipin production.

| Product | Precursor | Microbial Host | Production Yield | Incubation Time | Reference |

| 10-hydroxy-12,15(Z,Z)-octadecadienoic acid | α-Linolenic Acid | Recombinant E. coli | 14.3 g/L | 18 hours | [2] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from microbial cultures require specific and sensitive analytical techniques. The following protocols are based on established methods for oxylipin analysis from biological samples.

Protocol 1: Extraction of Oxylipins from Bacterial Culture

This protocol outlines a general procedure for the extraction of oxylipins, including this compound, from a Lactobacillus plantarum culture.

Materials:

-

Lactobacillus plantarum culture grown in a suitable medium supplemented with α-linolenic acid.

-

Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C.[3]

-

Centrifuge capable of reaching high speeds at 4°C.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).

-

Nitrogen evaporator.

-

UPLC-MS/MS system.

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Separate the supernatant for analysis of extracellular metabolites.

-

Cell Lysis (for intracellular metabolites): Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

-

Protein Precipitation: To the cell lysate or culture supernatant, add the pre-chilled extraction solvent to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the oxylipins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the oxylipins with a suitable organic solvent (e.g., acetonitrile/isopropanol with formic acid).

-

-

Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., methanol/water).

Protocol 2: Quantification by UPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Reversed-phase C18 column.

UPLC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]⁻ of this compound.

-

Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation of the precursor ion.

-

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, research on structurally similar oxo-fatty acids provides strong indications of their potential biological activities. These related compounds have been shown to interact with key cellular receptors and signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Other oxo-octadecadienoic acids, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid and 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, have been identified as potent agonists of PPARα and PPARγ, respectively.[4][5] Activation of PPARα is crucial for regulating lipid metabolism, particularly fatty acid oxidation in the liver.[4] PPARγ is a master regulator of adipogenesis and plays a key role in glucose homeostasis.[5][6] It is plausible that this compound may also exhibit activity towards one or more PPAR isoforms.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[7] Some oxo-fatty acids have been shown to activate the NRF2-antioxidant response element (ARE) pathway, leading to the expression of antioxidant enzymes.[8] This suggests that this compound could potentially modulate cellular redox status through this pathway.

Conclusion

This compound is a naturally occurring oxylipin with Lactobacillus plantarum being its primary known microbial source. While further research is needed to fully elucidate its quantitative production and specific biological functions, the methodologies and potential signaling pathways outlined in this guide provide a solid foundation for future investigations. The structural similarity of this compound to other bioactive oxo-fatty acids suggests its potential as a modulator of key metabolic and inflammatory pathways, making it a promising candidate for further research in drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid by permeabilized cells of recombinant Escherichia coli expressing the oleate hydratase gene of Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 10-Oxo-trans-11-octadecenoic acid generated from linoleic acid by a gut lactic acid bacterium Lactobacillus plantarum is cytoprotective against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-oxo-12(Z),15(Z)-octadecadienoic acid is an oxylipin of emerging interest, primarily due to its production by gut microbiota and its potential role in metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this molecule, including its biosynthesis, known biological activities, and relevant experimental methodologies. While direct quantitative data for this specific oxylipin is limited, this guide incorporates data from closely related compounds to provide a comparative context for its potential biological functions. The document includes detailed signaling pathways and experimental workflows visualized using the DOT language to facilitate a deeper understanding of its molecular interactions and analytical procedures.

Introduction

Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles as signaling molecules in a wide range of physiological and pathological processes. This compound is a keto-fatty acid derived from the polyunsaturated fatty acid, alpha-linolenic acid (ALA). Its production by the gut bacterium Lactobacillus plantarum positions it as a key mediator in the host-microbiome axis, with potential implications for metabolic health.[1] This guide will delve into the known biological functions of this compound, with a particular focus on its role in gene expression related to lipid metabolism.

Biosynthesis of this compound

This compound is not a direct product of mammalian enzymes. Instead, it is synthesized from dietary alpha-linolenic acid by specific strains of gut bacteria, most notably Lactobacillus plantarum.[1] This biotransformation is a key example of how the gut microbiome can generate bioactive metabolites from dietary precursors, which can then influence host physiology.

References

An In-depth Technical Guide to 10-Oxo-Octadecadienoic Acids and Their Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of lipid metabolism is modulated by a vast array of signaling molecules, among which oxidized fatty acids, or oxylipins, have emerged as a class of significant interest. These molecules, derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids, play crucial roles in a variety of physiological and pathological processes. This technical guide focuses on 10-oxo-12(Z),15(Z)-octadecadienoic acid, an oxylipin derived from α-linolenic acid, and its impact on lipid metabolism. While research specifically on the 10-oxo-12(Z),15(Z) isomer is limited, this guide will also explore the closely related and more extensively studied 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite, to provide a comprehensive understanding of the current scientific landscape.

Biosynthesis of 10-Oxo-Octadecadienoic Acids

This compound is an oxylipin produced from the metabolism of α-linolenic acid (ALA) by certain gut bacteria, notably Lactobacillus plantarum.[1][2] The biosynthesis is a multi-step enzymatic process.

A related compound, 10-oxo-12(Z)-octadecenoic acid (also known as KetoA) , is synthesized from linoleic acid (LA) by gut lactic acid bacteria.[3][4] This process involves a 10-hydroxy-12(Z)-octadecenoic acid intermediate which is then oxidized by conjugated linoleic acid dehydrogenase (CLA-DH).[3]

Biosynthesis Pathway of 10-Oxo-Octadecadienoic Acids by Gut Microbiota

Caption: Bacterial biosynthesis of 10-oxo-octadecadienoic acids.

Core Signaling Mechanisms in Lipid Metabolism

The biological effects of 10-oxo-octadecadienoic acids on lipid metabolism are primarily mediated through the activation of nuclear receptors and ion channels.

Regulation of SREBP-1c

This compound has been shown to reduce the increase in mRNA expression levels of sterol regulatory element-binding protein-1c (SREBP-1c) in HepG2 cells that is induced by the liver X receptor (LXR) agonist T0901317.[1][2] SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[5] By modulating SREBP-1c, this oxylipin can potentially downregulate lipogenesis.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

While direct evidence for this compound binding to PPARs is not yet available, the closely related linoleic acid metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA) , is a potent activator of PPARγ . PPARγ is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and insulin (B600854) sensitivity. Activation of PPARγ by KetoA in 3T3-L1 preadipocytes induces their differentiation into adipocytes, increases adiponectin production, and enhances insulin-stimulated glucose uptake.[4]

Furthermore, other related oxylipins, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), have been identified as agonists of PPARα .[6] PPARα is highly expressed in the liver and governs the expression of genes involved in fatty acid oxidation.[6]

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

10-oxo-12(Z)-octadecenoic acid (KetoA) also enhances energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel.[3][7] This activation leads to an increase in whole-body energy expenditure and can protect against diet-induced obesity.[7] In adipose tissues, KetoA enhances noradrenaline turnover, which is a downstream effect of TRPV1 activation.[7]

Signaling Pathways in Lipid Metabolism

Caption: Key signaling pathways modulated by 10-oxo-octadecadienoic acids.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the effects of 10-oxo-octadecadienoic acids and related compounds on lipid metabolism.

Table 1: Effect of this compound on Gene Expression

| Cell Line | Treatment | Target Gene | Effect | Reference |

| HepG2 | LXR agonist T0901317 | SREBP-1c | Reduces the induced increase in mRNA levels | [1][2] |

Table 2: Effects of 10-oxo-12(Z)-octadecenoic acid (KetoA) on Adipocyte Function

| Cell Line | Parameter | Effect | Reference |

| 3T3-L1 | PPARγ Activation | Potent activator | [4] |

| 3T3-L1 | Adipocyte Differentiation | Induced | [4] |

| 3T3-L1 | Adiponectin Production | Increased | [4] |

| 3T3-L1 | Insulin-stimulated Glucose Uptake | Increased | [4] |

Table 3: In Vivo Effects of 10-oxo-12(Z)-octadecenoic acid (KetoA)

| Animal Model | Diet | Treatment | Observed Effects | Reference |

| Mice | High-fat diet | Dietary KetoA | Enhanced energy expenditure, protection from diet-induced obesity | [7] |

| Diabetic KKAy mice | High-fat diet | Dietary KetoA | Decreased plasma glucose and triglyceride levels | [3] |

Experimental Protocols

Cell Culture and Treatment

HepG2 Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.

Treatment with this compound: A stock solution of this compound is prepared in ethanol. For cell treatments, the stock solution is diluted in culture medium to the desired final concentration. To induce SREBP-1c expression, HepG2 cells are co-treated with the LXR agonist T0901317. Control cells receive the vehicle (ethanol) at the same final concentration.

Quantitative Real-Time PCR (qPCR) for SREBP-1c mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated and control HepG2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: The relative mRNA expression of SREBP-1c is quantified by qPCR using a SYBR Green-based assay. Gene-specific primers for SREBP-1c and a housekeeping gene (e.g., GAPDH) are used. The relative expression is calculated using the ΔΔCt method.

Experimental Workflow for SREBP-1c Expression Analysis

Caption: Workflow for analyzing SREBP-1c mRNA expression in HepG2 cells.

Conclusion and Future Directions

10-oxo-octadecadienoic acids, metabolites of essential fatty acids produced by the gut microbiota, are emerging as important regulators of host lipid metabolism. The α-linolenic acid derivative, this compound, demonstrates potential in downregulating lipogenesis through its effect on SREBP-1c. The more extensively studied linoleic acid metabolite, 10-oxo-12(Z)-octadecenoic acid, shows promise in improving metabolic health through the activation of PPARγ and TRPV1.

Future research should focus on several key areas:

-

Elucidating the direct molecular targets of this compound, including its potential interaction with PPARs and other nuclear receptors.

-

Conducting comprehensive in vivo studies to determine the physiological and pharmacological effects of purified this compound on lipid metabolism, insulin sensitivity, and overall metabolic health.

-

Investigating the therapeutic potential of these microbial metabolites in the context of metabolic diseases such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes.

-

Developing standardized analytical methods for the quantification of these oxylipins in biological samples to facilitate further research into their roles as biomarkers and therapeutic agents.

A deeper understanding of the biosynthesis and biological activities of these gut microbiota-derived oxylipins will undoubtedly open new avenues for the development of novel therapeutics for metabolic disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1036406-73-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 6. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid

An In-depth Technical Guide on the Core Mechanism of Action of 10-oxo-12(Z),15(Z)-Octadecadienoic Acid and Related Oxylipins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids.[1][2] It is produced from α-linolenic acid by gut microbiota, specifically Lactobacillus plantarum.[1][2] While research on this specific isomer is emerging, a significant body of literature exists on closely related keto-octadecadienoic acids, which are potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] This guide will detail the known mechanisms of action of this compound and its better-studied isomers, providing a comprehensive overview of their signaling pathways, quantitative effects, and the experimental protocols used to elucidate their function.

Core Mechanism of Action: PPARα Activation

The predominant mechanism of action for this class of oxylipins is the activation of PPARα, a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, skeletal muscle, and heart.[3][6][7] Activation of PPARα leads to the regulation of genes involved in lipid uptake, β-oxidation, and ketogenesis, ultimately resulting in reduced triglyceride levels.[3][6]

Upon entering the cell, this compound or its isomers are believed to bind to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).[8] This PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[8] This binding initiates the transcription of genes that play crucial roles in fatty acid metabolism.[8]

Signaling Pathway Diagram

Caption: PPARα signaling pathway activated by this compound.

Quantitative Data

The activation of PPARα by oxo-octadecadienoic acids leads to a quantifiable increase in the expression of target genes involved in lipid metabolism. The following table summarizes the effects of these compounds on the mRNA expression of key metabolic genes in mouse primary hepatocytes.

| Gene | Gene Name | Function | Effect on mRNA Expression | Reference |

| CPT1A | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | Increased | [8] |

| ACOX1 | Acyl-CoA oxidase 1 | First enzyme of the fatty acid beta-oxidation pathway | Increased | [8] |

| FABP1 | Fatty acid binding protein 1 | Intracellular fatty acid transport | Increased | [8] |

Additionally, this compound has been shown to reduce the increase in mRNA expression levels of the gene encoding Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in HepG2 cells, which is induced by the liver X receptor agonist T0901317.[1][2]

Experimental Protocols

Luciferase Reporter Assay for PPARα Activation

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

-

Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).

-

Methodology:

-

Cell Culture: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transiently transfected with two plasmids: one expressing a GAL4-PPARα chimera (the DNA-binding domain of GAL4 fused to the ligand-binding domain of PPARα) and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Transfection is typically performed using a lipofection reagent.[9]

-

Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.

-

Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol.[9]

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The fold change in luciferase activity relative to a vehicle control is calculated.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol details the measurement of changes in mRNA levels of PPARα target genes following treatment with the test compound.

-

Objective: To quantify the relative expression of specific genes involved in lipid metabolism.

-

Methodology:

-

Cell/Tissue Treatment: Treat cells (e.g., primary hepatocytes) or an animal model with the test compound for a specified period.

-

RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[10]

-

qPCR: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[10][11] The reaction is performed in a real-time PCR cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[11]

-

Caption: Experimental workflow for qPCR analysis of PPARα target genes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

This protocol is used for the sensitive and specific quantification of this compound in biological matrices.

-

Objective: To accurately measure the concentration of the analyte in samples such as plasma, tissues, or cell extracts.

-

Methodology:

-

Sample Preparation:

-

For tissues, homogenize the sample in an appropriate extraction solvent (e.g., a mixture of water, 2-propanol, and hexane).[12]

-

For plasma, add an internal standard (e.g., a deuterated analog) and the extraction solvent.[13]

-

Perform a liquid-liquid extraction by vortexing and centrifugation.[13]

-

The organic layer is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a solvent suitable for LC-MS analysis.[13]

-

-

LC Separation:

-

Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column).[12][14]

-

Separate the analyte from other matrix components using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a modifier like formic acid.[12]

-

-

MS Detection:

-

The eluent from the LC is introduced into a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).[12]

-

The mass spectrometer is operated in a specific mode (e.g., selected ion monitoring or multiple reaction monitoring) to detect and quantify the analyte and the internal standard based on their mass-to-charge ratios.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of an analytical standard of this compound.

-

Determine the concentration of the analyte in the samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

-

Conclusion and Future Directions